4-(2,5-dimethoxyphenyl)-N-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Description
Properties
IUPAC Name |
4-(2,5-dimethoxyphenyl)-N-(4-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O4/c1-11-17(19(25)23-13-6-4-12(21)5-7-13)18(24-20(26)22-11)15-10-14(27-2)8-9-16(15)28-3/h4-10,18H,1-3H3,(H,23,25)(H2,22,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAGZCKMBISUBMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=C(C=CC(=C2)OC)OC)C(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(2,5-Dimethoxyphenyl)-N-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound within the tetrahydropyrimidine class that has recently attracted significant attention due to its potential biological activities. This article delves into its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The specific synthetic pathway has been reported to yield a light yellow solid with a melting point of 281-283°C and a yield of approximately 69% . The synthetic route often includes the reaction of 4-fluoroaniline with ethylacetoacetate and urea under reflux conditions.
Biological Activity
The biological activities of this compound have been primarily investigated in the context of anticancer properties and enzyme inhibition.
Anticancer Activity
Recent studies have indicated that derivatives of tetrahydropyrimidines exhibit promising anticancer activities. Specifically, this compound has shown potential as an inhibitor of thymidine phosphorylase (TP), an enzyme linked to tumor growth and metastasis .
In vitro studies have demonstrated that this compound can inhibit cell proliferation in various cancer cell lines. For instance, it has been tested against human colon cancer (HT29) and prostate cancer (DU145) cell lines using the MTT assay method. The results indicated a significant reduction in cell viability at certain concentrations .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications on the phenyl rings and the tetrahydropyrimidine core can significantly influence its potency and selectivity against various biological targets. For example:
- The presence of methoxy groups on the phenyl ring enhances lipophilicity and may improve cellular uptake.
- The fluorine atom's electronegativity can affect binding interactions with target enzymes or receptors.
Case Studies
Several case studies have explored the biological efficacy of similar compounds within the tetrahydropyrimidine class:
- Inhibition of Thymidine Phosphorylase : A study demonstrated that compounds with similar structural features inhibited TP effectively, leading to reduced tumor growth in xenograft models .
- Molecular Docking Studies : Computational studies utilizing molecular docking techniques have shown favorable interactions between this compound and key proteins involved in cancer progression, such as epidermal growth factor receptor (EGFR) tyrosine kinase .
- Pharmacokinetic Studies : Evaluation using Swiss ADME software has provided insights into the drug-likeness and pharmacokinetic profiles of this compound, indicating good absorption and bioavailability potential .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Tetrahydropyrimidine Core
The table below highlights key structural differences among analogs:
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups : The 3-nitrophenyl group in enhances hydrogen bonding with neighboring molecules, stabilizing crystal lattices, whereas the 2,5-dimethoxyphenyl group in the target compound may favor π-π stacking due to methoxy’s electron-donating nature.
- Thioxo vs. Oxo: Substitution of the 2-oxo with thioxo (e.g., ) reduces hydrogen-bond acceptor strength (S vs.
- Carboxamide vs. Ester : The ethyl ester in increases hydrophobicity compared to carboxamide derivatives, impacting bioavailability.
Conformational Analysis and Crystallography
- Dihedral Angles : In the target compound, the 2,5-dimethoxyphenyl and 4-fluorophenyl groups likely form dihedral angles with the tetrahydropyrimidine ring, influencing molecular packing. Analogous compounds (e.g., ) exhibit dihedral angles of 12–86° between substituents and the core, affecting crystal symmetry and stability .
- Hydrogen Bonding : The 2-oxo group participates in N–H⋯O interactions, as seen in , whereas thioxo analogs () form weaker C–H⋯S bonds. Methoxy groups in the target compound may engage in C–H⋯O interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
